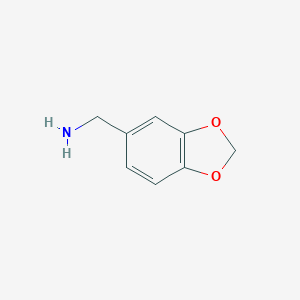

Piperonylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75851. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-benzodioxol-5-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILSBZLQGRBMOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180836 | |

| Record name | Benzo-1,3-dioxole-5-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear dark yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Piperonylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16114 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2620-50-0 | |

| Record name | 1,3-Benzodioxole-5-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2620-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo-1,3-dioxole-5-methylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002620500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperonylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzo-1,3-dioxole-5-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo-1,3-dioxole-5-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Piperonylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperonylamine, also known as 3,4-methylenedioxybenzylamine, is a crucial intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its molecular structure, featuring the methylenedioxy bridge, makes it a valuable building block in drug discovery and development. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound and the common methods for its purification. Detailed experimental protocols, comparative data on reaction efficiencies, and visual representations of the chemical pathways are presented to assist researchers in selecting and optimizing methods for their specific applications.

Introduction

This compound [(1,3-benzodioxol-5-yl)methanamine] is an aromatic amine that serves as a key precursor in the synthesis of a wide range of biologically active molecules.[1] Its applications span from pharmaceuticals, including potential anticancer agents, to agrochemicals.[2] The efficient synthesis and rigorous purification of this compound are therefore of significant interest to the chemical and pharmaceutical industries. This guide details the most prevalent and effective methods for its preparation and purification, offering a comparative analysis to aid in methodological selection.

Synthesis of this compound

The synthesis of this compound is primarily achieved through two main strategies: the reductive amination of piperonal (B3395001) (3,4-methylenedioxybenzaldehyde) and the reduction of piperonylonitrile (B116396) (3,4-methylenedioxybenzonitrile). Each approach offers distinct advantages and challenges in terms of yield, purity, and reaction conditions.

Reductive Amination of Piperonal

Reductive amination is a versatile method for the formation of amines from carbonyl compounds.[3] In the case of this compound synthesis, piperonal is reacted with an amine source, typically ammonia (B1221849) or its equivalent, to form an intermediate imine, which is then reduced to the final amine.

The Leuckart-Wallach reaction is a classic method for reductive amination that utilizes formic acid or its derivatives, such as ammonium (B1175870) formate (B1220265) or formamide (B127407), as both the reducing agent and the nitrogen source.[1][4] The reaction proceeds by heating the carbonyl compound with the reagent, which forms an N-formyl intermediate that is subsequently hydrolyzed to the primary amine.[4] While traditionally requiring high temperatures (150-200 °C), modern variations using microwave irradiation can significantly shorten reaction times and improve yields.[4]

Diagram 1: Leuckart-Wallach Reaction Pathway

Caption: General pathway of the Leuckart-Wallach reaction.

Catalytic hydrogenation offers a cleaner alternative for the reduction of the imine intermediate. In this method, piperonal is reacted with ammonia in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, under a hydrogen atmosphere.[5] The choice of catalyst and reaction conditions can influence the selectivity and yield of the reaction.

Diagram 2: Catalytic Hydrogenation Workflow

Caption: Workflow for catalytic hydrogenation of piperonal.

Various hydride reducing agents can be employed for the reductive amination of piperonal. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] are common choices due to their selectivity for reducing imines in the presence of aldehydes.[6] A more economical and readily available option is sodium borohydride (B1222165) (NaBH₄), often used in conjunction with an acid catalyst or in a suitable solvent system to facilitate imine formation and subsequent reduction.

Reduction of Piperonylonitrile

Another efficient route to this compound involves the reduction of piperonylonitrile. This method is often favored for its high yields and relatively clean reaction profile.

Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines in high yields.[2] The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

Diagram 3: Reduction of Piperonylonitrile Pathway

Caption: Synthesis of this compound from piperonylonitrile.

Comparative Data for Synthesis Methods

The following table summarizes quantitative data for the different synthesis methods of this compound. It is important to note that yields and purity can vary significantly based on the specific reaction conditions, scale, and purification methods employed.

| Method | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) | Reaction Time | Temperature (°C) |

| Leuckart-Wallach | Piperonal | Ammonium formate | 50-70 | >95 (after purification) | 6-12 hours | 160-190 |

| Microwave Leuckart | Piperonal | Formamide, Formic Acid | up to 97 | >98 (after purification) | 30 minutes | up to 193 |

| Catalytic Hydrogenation | Piperonal | NH₃, H₂, Pd/C | 70-90 | >98 (after purification) | 4-8 hours | 25-80 |

| Reductive Amination (NaBH₄) | Piperonal | NH₄Cl, NaBH₄ | 60-80 | >97 (after purification) | 2-4 hours | 0-25 |

| LiAlH₄ Reduction | Piperonylonitrile | LiAlH₄ | ~100 (crude) | >95 (after purification) | 2-4 hours | 35 (reflux) |

Experimental Protocols

Synthesis via Leuckart-Wallach Reaction (Microwave-Assisted)

Materials:

-

Piperonal

-

Formamide

-

Formic acid

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide (B78521) solution

Procedure:

-

In a microwave-safe vessel, combine piperonal (1.0 eq), formamide (5.0 eq), and formic acid (5.0 eq).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a power level sufficient to maintain a temperature of approximately 180-190°C for 30 minutes.

-

After cooling, dilute the reaction mixture with water and make it alkaline with a sodium hydroxide solution.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude N-formylthis compound.

-

To the crude intermediate, add a 10% solution of hydrochloric acid and reflux the mixture for 2-3 hours to effect hydrolysis.

-

Cool the solution and neutralize with a sodium hydroxide solution.

-

Extract the this compound with dichloromethane, dry the organic layer, and evaporate the solvent to yield the crude product, which can then be purified.

Synthesis via Reduction of Piperonylonitrile with LiAlH₄

Materials:

-

Piperonylonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

Water

-

15% Sodium hydroxide solution

Procedure:

-

To a stirred suspension of LiAlH₄ (1.2 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add a solution of piperonylonitrile (1.0 eq) in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for 2 hours.

-

Cool the reaction flask in an ice bath.

-

Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate for 30 minutes.

-

Filter the mixture and wash the precipitate thoroughly with diethyl ether.

-

Combine the filtrate and washings, and evaporate the solvent under reduced pressure to obtain crude this compound, which is often of high purity but can be further purified if necessary.[2]

Purification of this compound

Crude this compound from the synthesis reactions may contain unreacted starting materials, byproducts, and residual solvents. Several methods can be employed for its purification to achieve the high purity required for pharmaceutical applications.

Vacuum Distillation

Vacuum distillation is an effective method for purifying liquid amines with relatively high boiling points.[7] By reducing the pressure, the boiling point of this compound is lowered, preventing thermal decomposition.

Diagram 4: Vacuum Distillation Setup

Caption: A simplified schematic of a vacuum distillation setup.

Protocol for Vacuum Distillation:

-

Place the crude this compound in a round-bottom flask with a stir bar.

-

Assemble a fractional distillation apparatus suitable for vacuum distillation.

-

Gradually apply vacuum and begin heating the distillation flask.

-

Collect the fraction that distills at the expected boiling point of this compound at the given pressure (e.g., 138-139 °C at 13 mmHg).

-

Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds or their salts.[8] For this compound, which is a liquid at room temperature, it is often converted to a salt, such as this compound hydrochloride, which is a solid and can be readily recrystallized.

Protocol for Recrystallization of this compound Hydrochloride:

-

Dissolve the crude this compound in a suitable solvent (e.g., isopropanol).

-

Slowly add a solution of hydrochloric acid in the same solvent to precipitate the hydrochloride salt.

-

Filter the crude salt and wash with a small amount of cold solvent.

-

Dissolve the crude salt in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol/water).

-

Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Column Chromatography

Flash column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.[9] For this compound, a silica (B1680970) gel column is typically used with a gradient of non-polar to polar solvents.

Protocol for Flash Column Chromatography:

-

Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).

-

Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.

-

Load the sample onto the top of the column.

-

Elute the column with a solvent gradient, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, and then methanol (B129727) if necessary). A small amount of triethylamine (B128534) (0.1-1%) can be added to the eluent to prevent tailing of the amine on the acidic silica gel.

-

Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing pure this compound.

-

Combine the pure fractions and evaporate the solvent.

Purity Analysis

The purity of the synthesized and purified this compound should be assessed using appropriate analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for determining the purity of volatile compounds like this compound and for identifying any impurities present.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the product and provide an indication of its purity.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column and mobile phase can be used for quantitative purity analysis.

Conclusion

The synthesis of this compound can be effectively achieved through several methods, with the reductive amination of piperonal and the reduction of piperonylonitrile being the most prominent. The choice of method will depend on factors such as the availability of starting materials, desired yield and purity, and available equipment. Microwave-assisted Leuckart reactions and LiAlH₄ reductions offer high yields and short reaction times. Rigorous purification by vacuum distillation, recrystallization of the hydrochloride salt, or column chromatography is essential to obtain high-purity this compound suitable for pharmaceutical applications. The protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. scribd.com [scribd.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Purification [chem.rochester.edu]

- 8. mt.com [mt.com]

- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]

- 10. agmv.ro [agmv.ro]

An In-depth Technical Guide to the Chemical and Physical Properties of Piperonylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperonylamine, also known as 3,4-methylenedioxybenzylamine, is a primary aromatic amine that serves as a versatile building block in organic synthesis.[1][2] Its unique benzodioxole structure makes it a valuable intermediate in the production of various agrochemicals, particularly insecticides and herbicides, as well as in the development of pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, complete with detailed experimental protocols and visual representations of key processes to support researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

The following tables summarize the key quantitative data for the chemical and physical properties of this compound.

Table 1: General Chemical Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [3][4] |

| Synonyms | 5-(Aminomethyl)-1,3-benzodioxole, (1,3-Benzodioxol-5-yl)methylamine, 3,4-Methylenedioxybenzylamine | [1][5] |

| CAS Number | 2620-50-0 | [1][3][5] |

| Molecular Formula | C₈H₉NO₂ | [1][3][6] |

| Molecular Weight | 151.16 g/mol | [3][6][7] |

| Purity | ≥ 97% (GC) | [1][5] |

| Appearance | Colorless to light orange to yellow clear liquid | [1][5] |

Table 2: Physical and Chemical Data

| Property | Value | Source(s) |

| Boiling Point | 138-139 °C at 13 mmHg; 132 °C at 10 mmHg; 264 °C (lit.) | [3][5][6][8] |

| Density | 1.214 g/mL at 25 °C (lit.); 1.22 g/mL | [1][3][6] |

| Refractive Index | n20/D 1.564 (lit.) | [3][6][7] |

| pKa | 9.40 ± 0.40 (Predicted) | [3] |

| Water Solubility | 0.9 g/100 mL | [3] |

| Flash Point | >110 °C (>230 °F) | [3][7] |

| LogP | 0.950 (est) | [3] |

| Stability | Air sensitive; stable at room temperature in closed containers under normal storage and handling. | [3][9] |

| Storage | Store under inert gas (nitrogen or Argon) at 2–8 °C. | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and characterization of this compound.

Synthesis of this compound via Reductive Amination of Piperonal

This protocol describes a general laboratory-scale synthesis of this compound from Piperonal.

Principle: Reductive amination is a two-step process that involves the formation of an imine from an aldehyde (piperonal) and an amine source (ammonia), followed by the reduction of the imine to a primary amine (this compound). A common reducing agent for this reaction is sodium cyanoborohydride (NaBH₃CN) due to its selectivity for the imine over the aldehyde.

Materials:

-

Piperonal

-

Ammonia (B1221849) solution (e.g., 7N in methanol)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Glacial acetic acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve Piperonal (1.0 equivalent) in methanol.

-

Cool the solution in an ice bath.

-

Add the ammonia solution (e.g., 7N in methanol, 1.5-2.0 equivalents) dropwise to the cooled solution while stirring.

-

Add a catalytic amount of glacial acetic acid to maintain a slightly acidic pH (around 6-7), which favors imine formation.

-

In a separate container, dissolve sodium cyanoborohydride (1.2-1.5 equivalents) in a minimal amount of methanol.

-

Slowly add the sodium cyanoborohydride solution to the reaction mixture, ensuring the temperature remains low.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by slowly adding water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation.

Determination of Boiling Point (Micro Method)

Principle: This method determines the boiling point of a small liquid sample by observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Materials:

-

This compound sample (a few drops)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube or oil bath

-

Heating source (Bunsen burner or hot plate)

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Add a few drops of this compound into the small test tube.

-

Place the capillary tube into the test tube with the open end down.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Clamp the thermometer so that the assembly is immersed in the Thiele tube or oil bath, with the heat-transfer liquid slightly above the level of the sample.

-

Gently heat the Thiele tube or oil bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of pKa (Potentiometric Titration)

Principle: The pKa of an amine can be determined by titrating a solution of the amine with a strong acid and monitoring the pH change. The pKa is the pH at which half of the amine is protonated.

Materials:

-

This compound sample

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Fill the burette with the standardized HCl solution and record the initial volume.

-

Begin the titration by adding small increments of the HCl solution to the amine solution, stirring continuously.

-

Record the pH of the solution after each addition of HCl, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point (the point of the most rapid pH change).

-

Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis).

-

Determine the equivalence point from the inflection point of the titration curve.

-

The pKa is the pH value at the half-equivalence point (i.e., at half the volume of HCl required to reach the equivalence point).

Determination of Water Solubility

Principle: This is a qualitative and semi-quantitative method to determine the solubility of this compound in water at room temperature.

Materials:

-

This compound sample

-

Deionized water

-

Test tubes

-

Vortex mixer or shaker

-

Analytical balance

Procedure:

-

Add a known volume of deionized water (e.g., 1 mL) to a test tube.

-

Add a small, accurately weighed amount of this compound to the water.

-

Vigorously mix the contents using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).

-

Allow the mixture to stand and observe if the this compound has completely dissolved.

-

If it has dissolved, add another weighed portion of this compound and repeat the process until a saturated solution is formed (i.e., undissolved material remains).

-

The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble) or semi-quantitatively by calculating the mass of solute dissolved in a given volume of solvent (e.g., g/100 mL).

Visualizations

The following diagrams illustrate key workflows relevant to the synthesis and characterization of this compound.

Caption: Workflow for the synthesis of this compound via reductive amination.

Caption: Logical workflow for determining key properties of this compound.

Conclusion

This technical guide provides essential data and methodologies for the handling and characterization of this compound. The compiled information on its chemical and physical properties, along with detailed experimental protocols, serves as a valuable resource for researchers, scientists, and professionals in the fields of organic synthesis, agrochemical development, and pharmaceutical research. The provided visualizations offer a clear and concise understanding of the synthesis and characterization workflows for this important chemical intermediate.

References

- 1. embibe.com [embibe.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. www1.udel.edu [www1.udel.edu]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Mechanism of Action of Piperonylamine in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperonylamine, a versatile organic compound, serves as a crucial intermediate in the synthesis of various biologically active molecules, including insecticides and pharmaceuticals targeting the central nervous system (CNS). While comprehensive data on this compound itself is limited, extensive research on its derivatives, particularly the natural product piperine, provides significant insights into its potential mechanisms of action. This guide synthesizes the available information to elucidate the core biological activities of this compound and its analogues, focusing on their interactions with key enzymes and receptors. The primary mechanisms explored include the inhibition of insect cytochrome P450 enzymes, modulation of mammalian GABA-A receptors, and inhibition of monoamine oxidase. This document provides a detailed overview of these actions, supported by quantitative data from studies on its derivatives, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

Introduction

This compound, with its characteristic benzodioxole moiety, is a key structural motif found in a variety of bioactive compounds. Its primary applications lie in the agrochemical industry as a precursor to insecticides and in the pharmaceutical sector for the development of drugs aimed at treating neurological disorders. The biological activity of this compound-containing molecules is largely attributed to the ability of the methylenedioxyphenyl group to interact with enzymatic systems, particularly cytochrome P450 (CYP450) enzymes. This guide will delve into the known and inferred mechanisms of action of this compound in biological systems, drawing heavily on the well-documented activities of its derivatives.

Mechanism of Action in Insects: A Focus on Cytochrome P450 Inhibition

The insecticidal properties of compounds derived from this compound are primarily linked to the inhibition of the insect's detoxification pathways. A prominent analogue, piperonyl butoxide (PBO), is a classic synergist used in insecticide formulations. It enhances the efficacy of other insecticides by inhibiting cytochrome P450 monooxygenases, enzymes crucial for metabolizing and detoxifying foreign compounds.

Cytochrome P450 Inhibition

In insects, CYP450 enzymes play a vital role in breaking down insecticides, leading to resistance. This compound-related structures can act as inhibitors of these enzymes, preventing the detoxification of the primary insecticidal agent and thus increasing its potency and duration of action. This inhibition is a key mechanism behind the synergistic effects observed with PBO.

Potential Interaction with Octopamine (B1677172) Receptors

Octopamine is a key neurotransmitter, neurohormone, and neuromodulator in insects, playing a role in various physiological processes. The octopamine receptor system is a validated target for some insecticides. While direct evidence for this compound's interaction with octopamine receptors is not currently available, the disruption of the insect nervous system by this compound-based insecticides suggests this as a potential area for future investigation.

Neurological Mechanisms of Action in Mammalian Systems

Studies on piperine, a major alkaloid from black pepper and a prominent derivative of this compound, have revealed significant interactions with the mammalian central nervous system. These findings suggest potential therapeutic applications for this compound-derived compounds in neurological disorders.

Modulation of GABA-A Receptors

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the CNS. Positive allosteric modulation of GABA-A receptors leads to sedative, anxiolytic, and anticonvulsant effects. Piperine has been demonstrated to be a positive allosteric modulator of GABA-A receptors.

The signaling pathway for GABA-A receptor modulation is depicted below:

Inhibition of Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO, particularly MAO-B, can increase the levels of these neurotransmitters in the brain and is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. Piperine has been shown to be an inhibitor of both MAO-A and MAO-B.

The signaling pathway for MAO inhibition is as follows:

Quantitative Data

Due to the limited availability of direct quantitative data for this compound, the following tables summarize the reported values for its derivative, piperine.

Table 1: Potency of Piperine on GABA-A Receptor Subtypes

| Receptor Subtype | EC₅₀ (µM) |

| α₁β₂γ₂S | 52.4 ± 9.4 |

| α₁β₁ | - |

| α₁β₂ | 50.0 ± 7.9 |

| α₁β₃ | - |

| α₂β₂ | 42.8 ± 17.6 |

| α₃β₂ | 59.6 ± 12.3 |

| α₅β₂ | - |

Data presented as mean ± SEM. EC₅₀ values represent the concentration for half-maximal potentiation of the GABA-induced current.

Table 2: Inhibition of Monoamine Oxidase by Piperine

| Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Type of Inhibition |

| MAO-A | 20.9 | 19.0 ± 0.9 | Competitive |

| MAO-B | 7.0 | 3.19 ± 0.5 | Competitive |

IC₅₀ is the concentration of inhibitor required to inhibit 50% of the enzyme activity. Kᵢ is the inhibition constant.

Experimental Protocols

This section provides an overview of the methodologies used to assess the biological activity of this compound and its derivatives.

Radioligand Binding Assay for CNS Receptors

This protocol is a standard method to determine the binding affinity of a compound to a specific receptor.

Methodology:

-

Membrane Preparation: Homogenize tissue or cells expressing the target receptor in a suitable buffer and centrifuge to isolate the membrane fraction.

-

Incubation: In a multi-well plate, incubate the prepared membranes with a known concentration of a radiolabeled ligand that specifically binds to the target receptor. Add varying concentrations of the test compound (e.g., this compound derivative). Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled competing ligand).

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of the specific binding). The binding affinity (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Enzyme Inhibition Assay for Cytochrome P450 and Monoamine Oxidase

This protocol outlines the general procedure for determining the inhibitory potential of a compound against a specific enzyme.

Methodology:

-

Assay Setup: In a multi-well plate, add the enzyme solution (e.g., human liver microsomes for CYP450, recombinant MAO) to a buffer.

-

Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound derivative) to the wells. Include a control with no inhibitor.

-

Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a specific time at a controlled temperature to allow for binding.

-

Reaction Initiation: Start the enzymatic reaction by adding a specific substrate for the enzyme.

-

Incubation: Allow the reaction to proceed for a defined period under optimal conditions.

-

Reaction Termination: Stop the reaction, typically by adding a quenching solution (e.g., acetonitrile (B52724) or a strong acid/base).

-

Product Quantification: Measure the amount of product formed using an appropriate analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or a spectrophotometric assay.

-

Data Analysis: Calculate the percentage of enzyme inhibition at each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value. For mechanistic studies, the inhibition constant (Kᵢ) and the type of inhibition can be determined by performing the assay with varying substrate and inhibitor concentrations and analyzing the data using models such as the Michaelis-Menten equation and Lineweaver-Burk plots.

Conclusion

This compound is a compound of significant interest in both agriculture and medicine due to the diverse biological activities of its derivatives. While direct research on this compound's mechanism of action is sparse, the extensive data available for its analogues, particularly piperine, provide a strong foundation for understanding its potential biological targets. In insects, the primary mechanism appears to be the inhibition of cytochrome P450 enzymes, leading to insecticide synergism. In mammalian systems, derivatives of this compound have been shown to modulate the activity of GABA-A receptors and inhibit monoamine oxidase, suggesting a potential for therapeutic applications in neurological disorders. Further research is warranted to directly characterize the pharmacological profile of this compound to fully elucidate its mechanisms of action and unlock its therapeutic potential.

A Comprehensive Review of the Biological Activities of Piperonylamine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Piperonylamine, a primary amine featuring the characteristic 1,3-benzodioxole (B145889) moiety, serves as a versatile scaffold in the synthesis of a diverse array of derivatives with significant biological activities. This technical guide provides a comprehensive overview of the current state of research into the anticancer, antimicrobial, and insecticidal properties of this compound derivatives. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this document aims to be an essential resource for professionals in drug discovery and development.

Anticancer Activity

Derivatives of this compound have emerged as a promising class of compounds in the search for novel anticancer agents. Their cytotoxic effects have been evaluated against a range of human cancer cell lines, with research pointing towards multiple potential mechanisms of action.

Quantitative Data on Anticancer Activity

The anticancer efficacy of various this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. While extensive data on a wide range of this compound derivatives is still an active area of research, studies on related compounds provide valuable insights. For instance, piperine (B192125), an alkaloid containing the same 1,3-benzodioxole group, has demonstrated significant anticancer potential.[1] Furthermore, synthetic piperidone derivatives have shown tumor-selective cytotoxicity, particularly against leukemia cells.[2] One study on piperonyl-tetrazole derivatives identified compounds with inhibitory effects on breast cancer cell lines.[3]

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Piperonyl-Tetrazole Derivatives | MCF-7 (ER positive breast cancer) | >10 µM (for most derivatives) | [3] |

| MDA-MB-231 (ER negative breast cancer) | >10 µM (for most derivatives) | [3] | |

| ZR-75 (ER negative breast cancer) | >10 µM (for most derivatives) | [3] | |

| Piperidone Derivatives (P3, P4, P5) | HL-60 (Leukemia) | 1.7, 2.0, 2.0 | [2] |

Note: The data presented here is illustrative and highlights the potential of the broader class of compounds containing the piperonyl moiety. Further research is needed to establish a comprehensive database of the anticancer activities of a wide array of this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for a few hours to allow for formazan crystal formation.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to untreated control cells. The IC50 value is then determined by plotting cell viability against the compound concentration.

MTT Assay Workflow for Cytotoxicity Assessment

Potential Mechanisms of Anticancer Action

While the precise signaling pathways affected by this compound derivatives are still under investigation, research on structurally related compounds, particularly piperine, suggests several potential mechanisms:

-

Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Piperine has been shown to induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins such as Bax and Bcl-2, and by activating caspases.[4]

-

Cell Cycle Arrest: Disruption of the normal cell cycle progression can prevent cancer cells from proliferating. Piperine has been observed to cause cell cycle arrest at different phases, including G0/G1 and G2/M, in various cancer cell lines.[5]

-

Inhibition of Signaling Pathways: Key signaling pathways that regulate cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR and MAPK pathways, are often dysregulated in cancer. Piperine has been shown to inhibit these pathways.[6]

Potential Anticancer Mechanisms of this compound Derivatives

Antimicrobial Activity

This compound derivatives, particularly Schiff bases, have demonstrated promising activity against a range of bacterial and fungal pathogens. The 1,3-benzodioxole moiety is a key pharmacophore contributing to this activity.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Piperonyl-containing Lactam Derivatives | Sclerotinia sclerotiorum | IC50 = 19.13 µM (I5) | [7] |

| Phytophthora capsici | IC50 = 9.12 µM (I12) | [7] | |

| Schiff Bases from Piperonal | Staphylococcus aureus | 12.5 - 25 | [8][9] |

| Escherichia coli | 62.5 - 250 | [10] | |

| Candida albicans | 62.5 - 250 | [10] |

Note: The data for Schiff bases are derived from studies on derivatives of piperonal, the aldehyde precursor to this compound. These results are indicative of the potential of this compound-based Schiff bases.

Experimental Protocol: Agar (B569324) Well Diffusion Method

The agar well diffusion method is a widely used technique to screen for antimicrobial activity.

Principle: An antimicrobial agent diffuses from a well through a solid agar medium that has been inoculated with a test microorganism. The presence of a zone of inhibition around the well indicates the antimicrobial activity of the substance.

Procedure:

-

Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria) is prepared, sterilized, and poured into sterile Petri dishes.

-

Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar plate.

-

Well Creation: Wells of a specific diameter are created in the agar using a sterile cork borer.

-

Compound Application: A known concentration of the this compound derivative solution is added to each well.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Agar Well Diffusion Method Workflow

Potential Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of this compound derivatives are thought to involve several targets:

-

Membrane Disruption: The lipophilic nature of the piperonyl group may facilitate the interaction of these derivatives with the microbial cell membrane, leading to increased permeability and leakage of cellular contents.

-

Enzyme Inhibition: These compounds may interfere with essential microbial enzymes, disrupting metabolic pathways necessary for survival.

-

Inhibition of Biofilm Formation: Some antimicrobial agents can prevent the formation of biofilms, which are communities of microorganisms that adhere to surfaces and are notoriously resistant to treatment.

Potential Antimicrobial Mechanisms

Insecticidal Activity

The piperonyl moiety is a well-known component of insecticidal compounds, most notably in the form of piperonyl butoxide (PBO), a synergist that enhances the efficacy of other insecticides. This compound derivatives themselves are also being explored for their intrinsic insecticidal properties.

Quantitative Data on Insecticidal Activity

Experimental Protocol: Topical Application Bioassay

The topical application method is a standard procedure to determine the contact toxicity of a substance to insects.

Procedure:

-

Insect Rearing: A uniform population of the target insect species is reared under controlled laboratory conditions.

-

Compound Dilution: The this compound derivative is dissolved in a suitable solvent (e.g., acetone) to prepare a series of dilutions.

-

Application: A precise micro-droplet of each dilution is applied topically to a specific part of the insect's body, typically the dorsal thorax.

-

Observation: The treated insects are placed in a clean container with food and water and observed for mortality at regular intervals (e.g., 24, 48, and 72 hours).

-

Data Analysis: The mortality data is used to calculate the LD50 value using probit analysis.

Topical Application Bioassay Workflow

Potential Mechanisms of Insecticidal Action

The neurotoxic effects of this compound derivatives are believed to be a primary mechanism of their insecticidal activity.

-

Inhibition of Cytochrome P450: Piperonyl butoxide, which shares the 1,3-benzodioxole core, is a known inhibitor of cytochrome P450 enzymes in insects.[8] These enzymes are crucial for detoxifying insecticides. By inhibiting these enzymes, this compound derivatives could enhance the toxicity of other compounds or exert their own toxic effects by disrupting essential metabolic processes.

-

Interaction with Neurotransmitter Receptors: Some insecticides act by interfering with neurotransmitter systems. For instance, certain piperine derivatives are thought to act on γ-aminobutyric acid (GABA) receptors, which are inhibitory neurotransmitter receptors in the insect central nervous system.[10][12] Disruption of GABAergic neurotransmission can lead to hyperexcitability, convulsions, and death.

Potential Insecticidal Mechanisms

Synthesis of this compound Derivatives

The synthesis of bioactive this compound derivatives often involves standard organic chemistry transformations. Amides and sulfonamides are two common classes of derivatives that can be readily prepared from this compound.

General Synthesis Protocol for Amides

Amides are typically synthesized by the reaction of an amine with a carboxylic acid derivative, such as an acyl chloride.

Procedure:

-

Acyl Chloride Formation (if necessary): A carboxylic acid is reacted with a chlorinating agent like thionyl chloride (SOCl2) to form the corresponding acyl chloride.

-

Amidation: this compound is dissolved in a suitable solvent, and the acyl chloride is added, often in the presence of a base (e.g., triethylamine) to neutralize the HCl byproduct. The reaction mixture is stirred until completion.

-

Work-up and Purification: The reaction mixture is typically washed with water and brine, dried, and the solvent is removed. The crude product is then purified by recrystallization or column chromatography.

General Synthesis Protocol for Sulfonamides

Sulfonamides are prepared by reacting an amine with a sulfonyl chloride.

Procedure:

-

Reaction Setup: this compound and a sulfonyl chloride are dissolved in an appropriate solvent.

-

Base Addition: A base, such as pyridine (B92270) or triethylamine, is added to the reaction mixture to scavenge the HCl that is formed.

-

Reaction and Work-up: The reaction is stirred until completion, followed by a similar work-up procedure as for amide synthesis.

-

Purification: The final sulfonamide product is purified by recrystallization or column chromatography.[13][14]

Conclusion

This compound derivatives represent a promising and versatile class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, and insecticidal agents warrants further investigation. This guide has provided a foundational overview of the current research landscape, including available quantitative data, standard experimental methodologies, and potential mechanisms of action. As research in this area continues, a more comprehensive understanding of the structure-activity relationships and specific molecular targets will undoubtedly emerge, paving the way for the development of novel and effective therapeutic and agrochemical agents.

References

- 1. Piperine as a Potential Anti-cancer Agent: A Review on Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative structure activity relationship (QSAR) of piperine analogs for bacterial NorA efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Piperine and its nanoformulations: A mechanistic review of their anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Piperonyl butoxide - Wikipedia [en.wikipedia.org]

- 9. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and insecticidal activity evaluation of piperine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis and antifungal activity of pterolactam-inspired amide Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. primescholars.com [primescholars.com]

The Synthesis and Scientific Emergence of Piperonylamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperonylamine, also known as 3,4-methylenedioxybenzylamine, is a primary amine of significant interest in the fields of synthetic chemistry, pharmacology, and agrochemistry. Characterized by its 1,3-benzodioxole (B145889) moiety, this compound serves as a crucial intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals and insecticides. This technical guide provides a comprehensive historical overview of its discovery, detailed experimental protocols for its synthesis, a summary of its key physicochemical properties, and an exploration of its applications and biological significance.

Historical Overview and Discovery

The discovery of this compound is intrinsically linked to the exploration of natural products and the development of synthetic organic chemistry in the late 19th and early 20th centuries. Its parent aldehyde, piperonal (B3395001) (heliotropin), was well-known, having been synthesized from piperine (B192125) (the pungent compound in black pepper) in 1869. The conversion of aromatic aldehydes to their corresponding amines became a significant area of research.

The first synthesis of benzylamines from benzaldehydes was pioneered by German chemist Rudolf Leuckart, who in 1885 discovered that heating an aldehyde or ketone with formamide (B127407) or ammonium (B1175870) formate (B1220265) resulted in the formation of the corresponding amine.[1][2][3] This reaction, now known as the Leuckart reaction, became a foundational method for reductive amination.[1][2][3][4] While early reports noted that some substituted benzaldehydes like piperonal were less reactive under certain conditions, modifications to the Leuckart-Wallach reaction demonstrated its applicability.[5][6] It is within this context of advancing synthetic methodology that this compound was first prepared, emerging as a derivative of the readily available natural precursor, safrole, which could be oxidized to piperonal.[7] Though a singular "discovery" paper is not prominent in the historical record, its existence and synthesis are predicated on these early, foundational reactions in amine synthesis.

Physicochemical Properties

This compound is typically a colorless to light yellow liquid with a distinct amine odor.[8] Its physicochemical properties are critical for its application in synthesis and for understanding its toxicological and pharmacological profiles. The key quantitative data are summarized in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | (1,3-Benzodioxol-5-yl)methanamine | [9] |

| Synonyms | 3,4-Methylenedioxybenzylamine, this compound | [9] |

| CAS Number | 2620-50-0 | [9] |

| Molecular Formula | C₈H₉NO₂ | [9] |

| Molecular Weight | 151.16 g/mol | [9] |

| Appearance | Colorless to light yellow liquid | [8] |

| Boiling Point | 138-139 °C @ 13 mmHg | [9] |

| Density | 1.214 g/mL @ 25 °C | [9] |

| Refractive Index (n20/D) | 1.564 | [9] |

Key Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound have been established, primarily starting from piperonal. The most common methods involve the reductive amination of the aldehyde or the reduction of a nitrile intermediate.

Method 1: Reductive Amination of Piperonal via Catalytic Hydrogenation

This one-pot method is a common, high-yield approach for synthesizing primary amines from aldehydes.[4][10] It involves the in-situ formation of an imine intermediate from piperonal and ammonia (B1221849), which is then immediately reduced by catalytic hydrogenation.

Reaction Scheme: Piperonal + NH₃ + H₂ (in the presence of a catalyst) → this compound + H₂O

Detailed Protocol:

-

Reaction Setup: A solution of piperonal (1 equivalent) is prepared in a suitable solvent, typically methanol (B129727) or ethanol, within a pressure reactor.

-

Amine Source: An excess of ammonia is introduced into the reactor, often as a solution in methanol (e.g., 7N methanolic ammonia).

-

Catalyst Addition: A hydrogenation catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C, 5-10 mol%), is added to the mixture.[11]

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi).

-

Reaction Conditions: The mixture is stirred vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 2-12 hours, or until hydrogen uptake ceases. Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reactor is carefully depressurized and the catalyst is removed by filtration through a pad of celite.

-

Isolation: The solvent is removed from the filtrate under reduced pressure. The resulting crude this compound can be purified by vacuum distillation to yield the final product.

Method 2: The Leuckart-Wallach Reaction

This classical method uses formic acid derivatives as both the nitrogen source and the reducing agent.[2][5][6]

Reaction Scheme: Piperonal + Ammonium Formate → N-formylthis compound → this compound

Detailed Protocol:

-

Reaction Mixture: Piperonal (1 equivalent) is mixed with an excess of ammonium formate (2-3 equivalents) or formamide.

-

Thermal Conditions: The mixture is heated to a high temperature, typically between 160-190 °C, for several hours. During this phase, the intermediate N-formylthis compound is formed.

-

Hydrolysis: After the initial heating phase, the reaction mixture is cooled. An aqueous acid solution (e.g., hydrochloric acid) is added.

-

Reflux: The mixture is heated to reflux for several hours to hydrolyze the formyl intermediate to the primary amine.

-

Isolation and Purification: After cooling, the solution is made basic with a strong base (e.g., NaOH) to liberate the free amine. The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane), dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated. The final product is purified by vacuum distillation.

Applications and Biological Significance

This compound's utility stems from its role as a versatile chemical building block.[12] Its primary applications are in the development of pharmaceuticals and agrochemicals.

Pharmaceutical Synthesis

The 1,3-benzodioxole scaffold is present in numerous biologically active molecules. This compound serves as a key starting material for compounds targeting the central nervous system. For example, it is a precursor for analogues of 3,4-methylenedioxyamphetamine (MDA) and related compounds studied for their effects on serotonin (B10506) and catecholamine uptake carriers.[13] The amine functional group provides a convenient handle for elaboration into more complex structures, including amides, secondary and tertiary amines, and heterocyclic systems.

Agrochemicals

In the agrochemical industry, this compound is an intermediate in the synthesis of certain insecticides and synergists. While distinct from the more widely known synergist piperonyl butoxide (PBO), the benzodioxole moiety is known to interact with cytochrome P450 enzymes in insects.[14] This interaction can inhibit the insect's metabolic defenses, thereby increasing the potency and duration of action of co-administered insecticides. The biological activity of benzylamine (B48309) derivatives has been shown to include antimicrobial and insecticidal effects, often by disrupting the nervous system or other vital cellular processes.[7][15][16]

Visualized Workflows and Relationships

To illustrate the synthetic and logical placement of this compound, the following diagrams are provided.

Caption: General workflow for the reductive amination of piperonal.

Caption: this compound as a key intermediate from natural sources.

Conclusion

This compound stands as a testament to the synergy between natural product chemistry and the evolution of synthetic organic reactions. From its conceptual origins in the late 19th century to its current role as a versatile building block, it continues to be a compound of high value for researchers. The straightforward and efficient synthetic protocols, coupled with the unique electronic and structural properties of the 1,3-benzodioxole ring, ensure that this compound will remain a relevant intermediate in the ongoing development of novel pharmaceuticals and agrochemicals. This guide has provided the historical context, practical synthetic details, and key data necessary for its effective utilization in a research and development setting.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. erowid.org [erowid.org]

- 7. researchgate.net [researchgate.net]

- 8. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ピペロニルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 11. prepchem.com [prepchem.com]

- 12. Application and Research of Benzylamine_Chemicalbook [chemicalbook.com]

- 13. Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Studies on Insecticidal Activities and Action Mechanism of Novel Benzoylphenylurea Candidate NK-17 - PMC [pmc.ncbi.nlm.nih.gov]

Piperonylamine: A Comprehensive Technical Guide to Safety, Handling, and MSDS Information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for piperonylamine. The following sections detail the compound's properties, associated hazards, and the necessary precautions for its safe use in a laboratory and research setting. All quantitative data is summarized in structured tables for ease of reference.

Chemical and Physical Properties

This compound, also known as 1,3-Benzodioxole-5-methanamine or 3,4-Methylenedioxybenzylamine, is a versatile aromatic amine used in agrochemical synthesis and pharmaceutical development.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 2620-50-0 | [1][2] |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [3][4] |

| Appearance | Colorless to light orange to yellow clear liquid | [1] |

| Odor | Amine compounds | [2] |

| Boiling Point | 138 - 139 °C @ 13 mmHg | [2][3] |

| Density | 1.214 g/mL at 25 °C | [3][5] |

| Flash Point | > 112 °C (> 233.6 °F) | [2] |

| Refractive Index | n20/D 1.564 | [3][5] |

| pH | 11.6 | [2] |

| Vapor Density | 5.21 | [2] |

| Water Solubility | 0.9 g/100 mL | [6] |

| Vapor Pressure | 0.00837 mmHg at 25°C | [6] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical.[2] The following table summarizes its GHS classification and associated hazard statements.

| Classification | Code | Hazard Statement |

| Skin Corrosion/Irritation, Category 1 | H314 | Causes severe skin burns and eye damage.[7] |

| Serious Eye Damage/Eye Irritation, Category 1 | H314 | Causes severe skin burns and eye damage.[7] |

| Skin Irritation, Category 2 | H315 | Causes skin irritation.[6][8] |

| Serious Eye Irritation, Category 2 | H319 | Causes serious eye irritation.[6][8] |

| Specific target organ toxicity (single exposure), Category 3 | H335 | May cause respiratory irritation.[3][6] |

Signal Word: Danger[2]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[2][6]

-

Use only in a well-ventilated area or outdoors.[6]

-

Wear appropriate personal protective equipment (see Section 5).[2]

-

Remove and wash contaminated clothing and gloves before re-use.[2]

-

Do not ingest. If swallowed, seek immediate medical assistance.[2]

Storage Conditions:

-

Keep container tightly closed in a dry, cool, and well-ventilated place.[2][6]

-

Keep away from heat and sources of ignition.[2]

-

Incompatible Materials: Strong oxidizing agents.[2]

First Aid Measures

In case of exposure to this compound, immediate first aid is essential. The following table outlines the recommended procedures.

| Exposure Route | First Aid Measures |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[2] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Rinse skin with water/shower. Immediately call a POISON CENTER or doctor/physician.[2][7] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Immediately call a POISON CENTER or doctor/physician.[2][6][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth. Never give anything by mouth to an unconscious person. Drink plenty of water. If possible drink milk afterwards. Immediately call a POISON CENTER or doctor/physician.[2][7] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.

| PPE Type | Specifications |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |

| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2] |

| Respiratory Protection | Wear a NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in the positive pressure mode with emergency escape provisions.[2] |

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

Personal Precautions:

-

Ensure adequate ventilation.

-

Use personal protective equipment.

-

Evacuate personnel to safe areas.

Environmental Precautions:

-

Should not be released into the environment.

Methods for Containment and Cleaning Up:

-

Sweep up and shovel into suitable containers for disposal.[2]

-

Keep in suitable, closed containers for disposal.[2]

The following diagram illustrates a logical workflow for handling a this compound spill.

Caption: Workflow for handling a this compound spill.

Toxicological Information

While no acute toxicity information is available for the product itself, this compound is known to be an irritant and may induce methemoglobinemia.[2][8] It is categorized as causing severe skin burns and eye damage, as well as respiratory irritation.[2]

Fire and Explosion Data

This compound has a high flash point, but appropriate precautions should still be taken.

Suitable Extinguishing Media:

-

Water spray, carbon dioxide (CO2), dry chemical, alcohol-resistant foam.

Specific Hazards Arising from the Chemical:

-

Thermal decomposition can lead to the release of irritating gases and vapors.[2]

-

Keep product and empty container away from heat and sources of ignition.[2]

Protective Equipment and Precautions for Firefighters:

-

As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[2]

This document is intended as a guide and is not a substitute for a formal risk assessment. Always refer to the most current Safety Data Sheet (SDS) for complete and detailed information.

References

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound 97 2620-50-0 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. ピペロニルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. This compound | 2620-50-0 | TCI AMERICA [tcichemicals.com]

- 8. This compound | C5H12ClNO2 | CID 2723901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. guidechem.com [guidechem.com]

The Solubility Profile of Piperonylamine: A Technical Guide for Researchers

Introduction

Piperonylamine, also known as 3,4-methylenedioxybenzylamine, is a versatile organic compound with applications in the pharmaceutical and agrochemical industries. A thorough understanding of its solubility in various aqueous and organic solvents is critical for its effective use in synthesis, formulation, and biological studies. This technical guide provides a comprehensive overview of the available solubility data for this compound, details standard experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Concepts in Solubility

The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution. For a basic compound like this compound, solubility in aqueous media is significantly influenced by the pH of the solution. In acidic solutions, the amine group is protonated, forming a more soluble salt.

Quantitative Solubility Data

Table 1: Aqueous Solubility of this compound

| Solvent System | Chemical Formula | Temperature (°C) | Solubility ( g/100 mL) | Notes |

| Water | H₂O | Not Specified | 0.9[1][2] | A Safety Data Sheet also qualitatively describes it as soluble in water[3]. The pH of a this compound solution in water is approximately 11.6[3]. |

| Acidic Aqueous Solution | N/A | Not Specified | Higher than in neutral water | As an amine, this compound's solubility is expected to increase in acidic conditions due to salt formation. |

| Basic Aqueous Solution | N/A | Not Specified | Lower than in neutral water | In basic solutions, the equilibrium shifts towards the less soluble free base. |

Table 2: Organic Solvent Solubility of this compound

| Solvent | Chemical Formula | Temperature (°C) | Solubility | Notes |

| Methanol | CH₃OH | Not Specified | Soluble[4] | Quantitative data not readily available. |

| Ethanol | C₂H₅OH | Not Specified | Soluble[4] | Quantitative data not readily available. |

| Acetone | (CH₃)₂CO | Not Specified | Data not available | |

| Ethyl Acetate | CH₃COOC₂H₅ | Not Specified | Data not available | |

| Dichloromethane | CH₂Cl₂ | Not Specified | Data not available | |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Not Specified | Data not available | |

| N,N-Dimethylformamide (DMF) | HCON(CH₃)₂ | Not Specified | Data not available |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for research and development. The following are detailed methodologies for key experiments based on established guidelines.

Method 1: Shake-Flask Method for Aqueous and Organic Solubility

This is a widely used method for determining the equilibrium solubility of a compound. The protocol described here is based on the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105.

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (of known purity)

-

Solvent of interest (e.g., water, ethanol, etc.)

-

Glass flasks with stoppers

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Analytical balance

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a flask containing the solvent. The excess solid should be visible to ensure that saturation is reached.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow for equilibrium to be reached (typically 24-48 hours). A preliminary test can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After the equilibration period, allow the flask to stand in the constant temperature bath for at least 24 hours to allow the undissolved solid to settle.

-

For finer particles, centrifugation at the same constant temperature may be necessary to achieve a clear supernatant.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter that does not adsorb the compound.

-

Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in g/100 mL or mg/mL.

-